molecular formula C9H8N2O2 B3042246 2-(3-Methoxyphenyl)-1,3,4-oxadiazole CAS No. 5378-30-3

2-(3-Methoxyphenyl)-1,3,4-oxadiazole

Cat. No. B3042246
CAS RN: 5378-30-3
M. Wt: 176.17 g/mol
InChI Key: HNLLIIVZVPRWMQ-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)-1,3,4-oxadiazole” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The 3-methoxyphenyl group suggests that there is a phenyl (benzene) ring with a methoxy (O-CH3) group attached to the third carbon .


Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenyl)-1,3,4-oxadiazole” would be characterized by the presence of the 1,3,4-oxadiazole ring and the 3-methoxyphenyl group. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-Methoxyphenyl)-1,3,4-oxadiazole” would depend on the specific conditions and reagents used. The oxadiazole ring is generally stable and resistant to hydrolysis, but it can participate in reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methoxyphenyl)-1,3,4-oxadiazole” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

1,3,4-Oxadiazole derivatives, including those with methoxyphenyl moieties, have been extensively researched for their antimicrobial and antioxidant properties. A study highlighted the synthesis and characterization of new 1,3,4-oxadiazole derivatives that showed significant antimicrobial and antioxidant activities, underlining their potential in drug research (Dinesha et al., 2014).

Corrosion Inhibition

Oxadiazole derivatives have been investigated for their applications as corrosion inhibitors. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated excellent efficiency as a corrosion inhibitor for mild steel in sulfuric acid media, with inhibition efficiencies exceeding 96% (Bouklah et al., 2006).

Anticonvulsant Activity

Some oxadiazole derivatives have shown potential in the development of anticonvulsant medications. A study synthesized new bisubstituted 1,3,4-oxadiazoles and evaluated their anticonvulsant activity. One compound, in particular, showed significant potency (Tsitsa et al., 1989).

Liquid Crystal Applications

Oxadiazole derivatives are also significant in the field of liquid crystals. Research has described the properties of certain oxadiazole derivatives, showing their utility in creating stable liquid-crystalline structures with a wide range of thermal stability (Cioancă et al., 2011).

Nonlinear Optical Properties

The nonlinear optical properties of 1,3,4-oxadiazole derivatives are another area of interest. Studies have synthesized derivatives that exhibited optical nonlinearity, indicating potential applications in optoelectronics (Chandrakantha et al., 2011).

Antiglycation and Antidiabetic Potential

Research into the antiglycation activity of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives has revealed promising results. Several synthesized compounds showed potent activity, suggesting potential for development into antidiabetic drugs (Taha et al., 2015).

Fluorescent Chemosensor for Metal Ion Detection

Oxadiazole derivatives have been used to design fluorescent chemosensors for metal ion detection. A study highlighted a novel oxadiazole-based chemosensor that exhibited high selectivity and sensitivity for detecting zinc ions, demonstrating its potential in analytical chemistry (Lin et al., 2017).

Luminescence in Chelate Complexes

The luminescence properties of oxadiazoles and their chelate complexes with metals like zinc and copper have been a subject of research. Studies have synthesized compounds that exhibited high luminescence quantum yield, opening avenues for applications in luminescent materials (Mikhailov et al., 2016).

Safety and Hazards

The safety and hazards associated with “2-(3-Methoxyphenyl)-1,3,4-oxadiazole” would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adequate ventilation .

Future Directions

The study of oxadiazole derivatives is a promising area of research, particularly in the development of new pharmaceuticals and agrochemicals. Future research could explore the synthesis of new oxadiazole derivatives, their potential biological activities, and their mechanisms of action .

properties

IUPAC Name

2-(3-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-12-8-4-2-3-7(5-8)9-11-10-6-13-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLLIIVZVPRWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291100
Record name 2-(3-Methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-1,3,4-oxadiazole

CAS RN

5378-30-3
Record name 2-(3-Methoxyphenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5378-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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